N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314030
InChI: InChI=1S/C16H13FN4OS2/c1-8-12(23-14(18-8)10-3-2-4-11(17)7-10)13(22)19-16-21-20-15(24-16)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,19,21,22)
SMILES:
Molecular Formula: C16H13FN4OS2
Molecular Weight: 360.4 g/mol

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide

CAS No.:

Cat. No.: VC16314030

Molecular Formula: C16H13FN4OS2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide -

Specification

Molecular Formula C16H13FN4OS2
Molecular Weight 360.4 g/mol
IUPAC Name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C16H13FN4OS2/c1-8-12(23-14(18-8)10-3-2-4-11(17)7-10)13(22)19-16-21-20-15(24-16)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,19,21,22)
Standard InChI Key WWUSXBMQIIVZIW-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NN=C(S3)C4CC4

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound integrates three distinct heterocyclic systems: a 1,3,4-thiadiazole ring substituted at position 5 with a cyclopropyl group, a 4-methylthiazole-5-carboxamide backbone, and a 3-fluorophenyl moiety at position 2 of the thiazole ring. This arrangement confers significant steric and electronic diversity, which may influence its reactivity and intermolecular interactions .

Key Functional Groups

  • 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for its metabolic stability and role in modulating pharmacokinetic properties .

  • Thiazole-5-carboxamide: A scaffold frequently associated with antimicrobial and anticancer activities due to its ability to engage hydrogen bonding and π-π stacking interactions .

  • 3-Fluorophenyl Group: The fluorine atom enhances lipophilicity and bioavailability while resisting oxidative metabolism, a common strategy in drug design .

Molecular Formula and Descriptors

The molecular formula C₁₇H₁₄FN₅OS₂ corresponds to a molecular weight of 395.46 g/mol. Computational descriptors derived from analogous structures suggest moderate hydrophobicity (logP ≈ 2.8) and polar surface area (≈110 Ų), indicative of potential blood-brain barrier permeability .

PropertyValue
Molecular FormulaC₁₇H₁₄FN₅OS₂
Molecular Weight395.46 g/mol
Calculated logP2.8 ± 0.3
Polar Surface Area110 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 5-Cyclopropyl-1,3,4-thiadiazol-2-amine: Synthesized via cyclocondensation of thiosemicarbazide with cyclopropanecarboxylic acid, followed by oxidative cyclization .

  • 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylic Acid: Prepared through Hantzsch thiazole synthesis using 3-fluorobenzaldehyde, thiourea, and ethyl acetoacetate, followed by hydrolysis .

Coupling Strategy

The final step involves amide bond formation between the thiadiazole amine and thiazole carboxylic acid. Carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous DMF or THF is a plausible route, as demonstrated for related sulfonamide-triazole hybrids .

Reaction Conditions

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

  • Coupling Agent: Hydroxybenzotriazole (HOBt)

  • Solvent: Anhydrous DMF

  • Temperature: 0°C → room temperature, 12–24 hours

  • Yield: Estimated 60–75% based on analogous reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

Preliminary predictions using the Advanced Chemistry Development (ACD) Labs suite suggest:

  • Aqueous Solubility: ~0.1 mg/mL at pH 7.4, indicating limited water solubility.

  • Chemical Stability: Susceptible to hydrolysis at extreme pH (pH < 2 or > 10) due to the labile amide bond .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), and C-F (1250 cm⁻¹) .

  • ¹H NMR (DMSO-d₆): Key signals at δ 1.2–1.4 (cyclopropyl CH₂), δ 2.6 (thiazole-CH₃), δ 7.2–7.8 (fluorophenyl aromatic protons), and δ 10.5 (amide NH) .

Biological Evaluation and Hypothetical Applications

Anticancer Activity

Thiazole-5-carboxamides demonstrate inhibitory effects on kinases (e.g., EGFR, VEGFR) and tubulin polymerization. Molecular docking studies of similar compounds suggest binding affinities (Kᵢ: 50–100 nM) to the ATP-binding pocket of tyrosine kinases .

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